molecular formula C17H18N2O4 B3985143 4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide

4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide

Cat. No. B3985143
M. Wt: 314.34 g/mol
InChI Key: DPNGLVGXAXIMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNBA belongs to the class of amide compounds and is synthesized through a multi-step process involving the reaction of various chemical reagents.

Mechanism of Action

The exact mechanism of action of 4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the prostaglandin pathway. This compound has also been shown to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This compound has been shown to have a good safety profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide in lab experiments is its potential as a therapeutic agent for various inflammatory diseases and cancer. This compound has also been shown to have a good safety profile, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is the lack of a complete understanding of its mechanism of action. Further studies are needed to fully elucidate the pharmacological effects of this compound.

Future Directions

There are several future directions for the study of 4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide. One of the areas of research is the development of this compound as a therapeutic agent for various inflammatory diseases and cancer. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential as a therapeutic agent. Another area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans is needed to determine its safety and efficacy as a therapeutic agent.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-23-16-10-8-13(9-11-16)4-2-7-17(20)18-14-5-3-6-15(12-14)19(21)22/h3,5-6,8-12H,2,4,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNGLVGXAXIMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(4-methoxyphenyl)-N-(3-nitrophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.